molecular formula C13H19N3O B2520031 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol CAS No. 866155-59-1

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

Cat. No.: B2520031
CAS No.: 866155-59-1
M. Wt: 233.315
InChI Key: OVASXYQMFIWFPN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperidinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine with piperidine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinone.

    Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets. The piperidinomethyl group can enhance binding affinity to certain receptors or enzymes, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. The hydroxyl group at the 4-position can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: This compound shares the cyclopropyl and pyrimidine core but differs in the functional groups attached.

    2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one: This compound has a similar cyclopropyl group but features a different heterocyclic system.

Uniqueness

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is unique due to the presence of the piperidinomethyl group, which can significantly influence its pharmacological and chemical properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

2-cyclopropyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-12-8-11(9-16-6-2-1-3-7-16)14-13(15-12)10-4-5-10/h8,10H,1-7,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVASXYQMFIWFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)NC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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